An In-depth Technical Guide to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a heterocyclic compound featuring a unique combination of three key functional motifs: a reactive aldehyde, a pharmacologically significant piperazine ring, and a strained oxetane moiety.[1] This trifecta of functionalities makes it a valuable and versatile building block in contemporary drug discovery and development. Its primary role is as a synthetic intermediate, enabling the construction of more complex molecular architectures with desirable physicochemical and pharmacological properties.
The presence of the piperazine ring is noteworthy, as this scaffold is a common feature in a wide array of approved drugs, known for conferring properties that can improve oral bioavailability and target engagement.[2] The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element.[3] The aldehyde group offers a reactive handle for a variety of chemical transformations, including reductive aminations and condensations, crucial for elongating molecular chains and introducing further complexity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of this intriguing molecule.
Physicochemical and Spectroscopic Profile
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is typically a white to yellow solid that is soluble in various organic solvents.[1] It is a polar, water-miscible crystalline solid with an intermediate melting range and a relatively high boiling point.[1]
| Property | Value | Source |
| CAS Number | 1575591-71-7 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| IUPAC Name | 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility | Soluble in various organic solvents | [1] |
While specific, experimentally verified spectroscopic data remains limited in publicly accessible literature, the expected spectral characteristics can be inferred from its structure. The infrared (IR) spectrum is expected to show a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch around 1710 cm⁻¹.[1] The ¹H NMR spectrum would be complex, with characteristic signals for the aldehyde proton, the gem-dimethyl groups, and the protons of the piperazine and oxetane rings. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
Synthesis and Reactivity: A Strategic Approach
The synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a multi-step process that strategically combines the key structural components. A plausible and efficient synthetic route would involve the initial formation of the N-substituted piperazine, followed by the introduction of the aldehyde moiety.
Proposed Synthetic Pathway
A logical synthetic approach would involve two main stages:
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Synthesis of the N-(oxetan-3-yl)piperazine intermediate: This can be achieved through the nucleophilic substitution of a suitable leaving group on the oxetane ring with piperazine.
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Introduction of the 2-methyl-2-propionaldehyde moiety: This can be accomplished via a Mannich-type reaction or a related condensation reaction.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, detailed protocol for the synthesis, based on established chemical principles for similar transformations.
Step 1: Synthesis of 1-(oxetan-3-yl)piperazine
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To a stirred solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile, add 3-bromooxetane (1 equivalent) dropwise at room temperature.
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The reaction mixture is then heated to reflux and stirred for 12-18 hours, with reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 1-(oxetan-3-yl)piperazine, which can be purified by column chromatography.
Step 2: Synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde
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To a cooled (0 °C) solution of 1-(oxetan-3-yl)piperazine (1 equivalent) and isobutyraldehyde (1.2 equivalents) in a suitable solvent like ethanol, add a catalytic amount of a secondary amine catalyst (e.g., proline).
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The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
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After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the final product, 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its three principal functional groups:
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Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is a key reactive site for building larger molecules.[1]
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Piperazine: The secondary amine within the piperazine ring can be further functionalized through alkylation, acylation, or arylation reactions, allowing for the introduction of diverse substituents.[1]
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Oxetane: The strained four-membered oxetane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under acidic conditions, providing another avenue for chemical modification.[1]
Applications in Drug Discovery and Development
This aldehyde is primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.
Role as a Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for various autoimmune diseases and B-cell malignancies.
The aldehyde functionality of this compound serves as a crucial electrophilic partner in the key carbon-carbon bond-forming step to construct the core of complex BTK inhibitors. For instance, it is a likely precursor in the synthesis of Rilzabrutinib (PRN1008), an oral, reversible covalent inhibitor of BTK that has shown promise in clinical trials for autoimmune conditions.[4][5][6]
Caption: Role as an intermediate in BTK inhibitor synthesis.
The rationale for incorporating the oxetane-piperazine aldehyde moiety into these inhibitors is multifaceted:
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Improved Physicochemical Properties: The oxetane group enhances aqueous solubility and can improve metabolic stability, which are critical for developing orally bioavailable drugs.
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Vectorial Exit and Target Engagement: The specific substitution pattern on the piperazine ring allows for precise orientation of the molecule within the kinase active site, enabling optimal interactions with key amino acid residues.
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Modulation of Basicity: The electron-withdrawing nature of the oxetane can modulate the basicity of the piperazine nitrogens, which can be advantageous for cell permeability and reducing off-target effects.
Conclusion and Future Perspectives
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde stands out as a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde, a versatile piperazine scaffold, and a property-enhancing oxetane ring makes it a valuable tool for the synthesis of complex and potent drug candidates. The demonstrated utility of this building block in the development of next-generation kinase inhibitors, such as Rilzabrutinib, underscores its importance. As the demand for novel therapeutics with improved "drug-like" properties continues to grow, the strategic use of such well-designed, multifunctional building blocks will undoubtedly play an increasingly crucial role in accelerating the drug discovery process. Further exploration of the reactivity of this compound and its application in the synthesis of other classes of bioactive molecules represents a promising avenue for future research.
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Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) | Request PDF - ResearchGate. (2025-11-10). Available at: [Link]
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Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed. (2022-03-18). Available at: [Link]
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